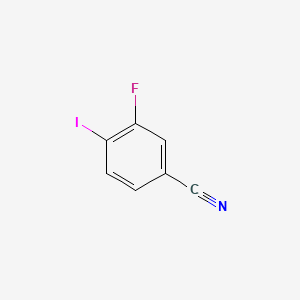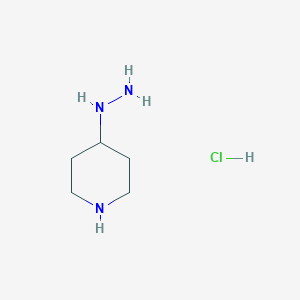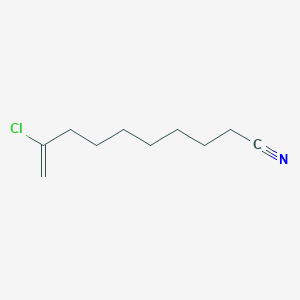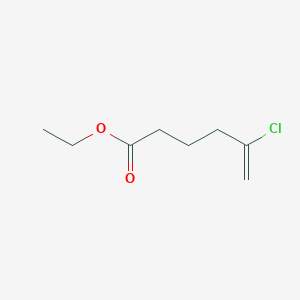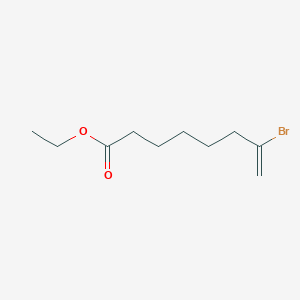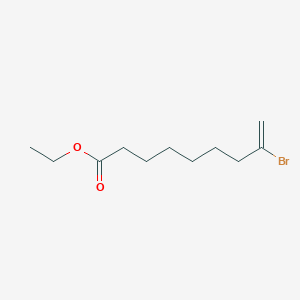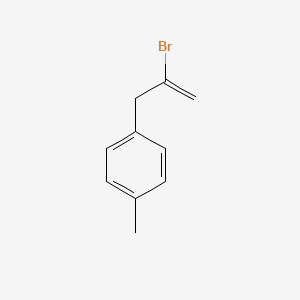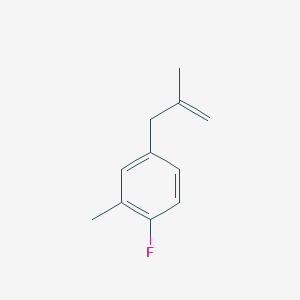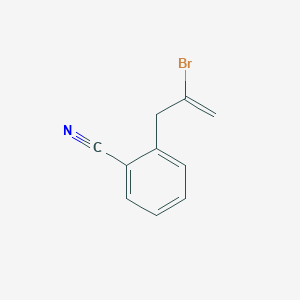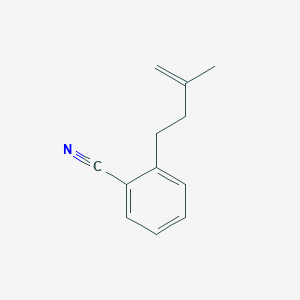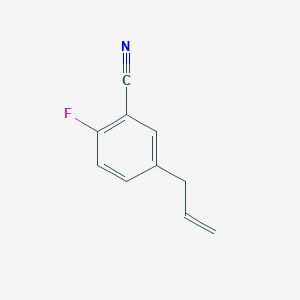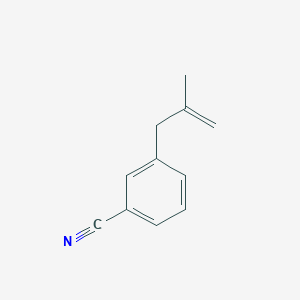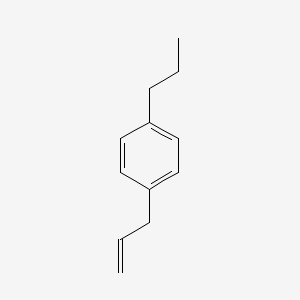
3-(4-n-Propylphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylacetylene is an alkyne hydrocarbon containing a phenyl group. It exists as a colorless, viscous liquid .
Synthesis Analysis
Phenylacetylene can be prepared by elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia . Another method involves the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by removal of the trimethylsilyl group .Molecular Structure Analysis
The molecular structure of phenylacetylene consists of a phenyl group attached to an acetylene group .Chemical Reactions Analysis
Phenylacetylene is a prototypical terminal acetylene, undergoing many reactions expected of that functional group. It undergoes semi hydrogenation over Lindlar catalyst to give styrene. In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne .Physical And Chemical Properties Analysis
Phenylacetylene has a density of 0.93 g/cm³, a melting point of -45 °C, and a boiling point of 142 to 144 °C .科学的研究の応用
Crystal Structure Analysis :
- The crystal and molecular structures of a mesogenic monomer similar to 3-(4-n-Propylphenyl)-1-propene have been determined, providing insights into its crystalline state and molecular conformations (Gupta et al., 2002).
Cytotoxic Compounds from Plant Leaves :
- A study identified a new propene derivative from the leaves of Styrax annamensis, showing potent cytotoxicity against cancer cell lines (Tra et al., 2021).
Gas Phase Reactions :
- Research on ionized propyl phenyl ethers in the gas phase revealed pathways for the elimination of neutral propene, enhancing understanding of unimolecular dissociation processes (Traeger & Morton, 1996).
Catalysis in Organic Synthesis :
- Studies have shown the catalytic behavior of compounds in the synthesis of enol esters from alkynes and carboxylic acids, demonstrating the role of 3-(4-n-Propylphenyl)-1-propene in regioselective synthesis (Bianchini et al., 1990).
Molecular Structure and Interactions :
- Investigations into the molecular structure and interactions of derivatives of 3-(4-n-Propylphenyl)-1-propene have provided valuable data on intermolecular forces and stability in crystal packing (Suwunwong et al., 2009).
Redox Systems and Charge Transfer :
- Studies on π-Conjugated redox systems with Borane/Borataalkene end groups, involving derivatives of 3-(4-n-Propylphenyl)-1-propene, have shed light on the electronic structure and absorption properties of these compounds (Fiedler et al., 1996).
Metathesis and Homodimerization :
- Density functional theory calculations on the metathesis homodimerization of terminal olefins, including 3-(4-n-Propylphenyl)-1-propene, provide insights into the mechanism and selectivity of these reactions (Dang et al., 2012).
Annulation and Radical Cyclization :
- The [3+3] annulation via sequential electron and allylation reactions involving derivatives of 3-(4-n-Propylphenyl)-1-propene has been explored, contributing to the synthesis of new compounds (Ward & Kaller, 1991).
Pharmaceutical Intermediate Synthesis :
- Research on the synthesis of 4-Benzyloxy propiophenone, a pharmaceutical intermediate, highlights the utility of derivatives of 3-(4-n-Propylphenyl)-1-propene in drug production (Yadav & Sowbna, 2012).
将来の方向性
The development of efficient and selective methods for the synthesis of molecules, which possess easy-to-modify boryl groups and conjugated chain, is of great importance . The presence of silyl, boryl, as well as other functions like halogen or alkoxy in their structures builds a new class of multifunctionalized enynes that might be modified in various chemical reactions .
特性
IUPAC Name |
1-prop-2-enyl-4-propylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3,7-10H,1,4-6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLDHVPMBZNLRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641217 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-n-Propylphenyl)-1-propene | |
CAS RN |
62826-25-9 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

